
Cddo-EA
Descripción
La etil amida del ácido 2-ciano-3,12-dioxooleana-1,9-dien-28-oico (CDDO-EA) es un triterpenoide sintético derivado del ácido oleanólico. Es conocido por sus potentes propiedades antiinflamatorias y antioxidantes. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades crónicas como el cáncer, los trastornos neurodegenerativos y las afecciones inflamatorias .
Propiedades
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-YKEYHJQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932730-51-3 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Métodos De Preparación
Chemical Background and Structural Features
CDDO-EA belongs to the cyano enone class of triterpenoids, characterized by a highly oxidized A-ring (C1–C3 ketone and cyano groups) and a C-ring enone system (C9–C11 double bond and C12 ketone). The ethylamide group at position C28 distinguishes it from analogues like CDDO-Me (methyl ester) and CDDO-Im (imidazolide). These structural modifications are critical for enhancing solubility, target specificity, and pharmacokinetic profiles.
The synthesis of this compound typically begins with oleanolic acid, a naturally occurring pentacyclic triterpenoid found in olive leaves and other botanicals. Oleanolic acid’s abundant availability and low cost make it an ideal starting material for large-scale production.
Synthesis of this compound from Oleanolic Acid
Stepwise Synthesis Protocol
The preparation of this compound involves three major stages: (1) functionalization of the C-ring, (2) oxidation and cyanation of the A-ring, and (3) amidation at C28. Below is a detailed breakdown of the process, as described in patents and synthetic studies:
C-Ring Functionalization
- Esterification and Epoxidation :
Oleanolic acid is first converted to its methyl ester (CDDO-Me) via diazomethane treatment. Subsequent epoxidation of the C12–C13 double bond using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields a C12–C13 epoxide intermediate. - Epoxide Rearrangement :
Acid-catalyzed rearrangement of the epoxide generates a C12 ketone. Bromination at C9 followed by dehydrobromination introduces the C9–C11 double bond, forming the C-ring enone system.
A-Ring Oxidation and Cyanation
- Jones Oxidation :
The C3 hydroxyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4), forming a diketone intermediate. - Formylation and Cyanation :
Treatment with ethyl formate and sodium methoxide introduces a formyl group at C2, which is subsequently condensed with hydroxylamine to form an isoxazole ring. Acidic cleavage of the isoxazole yields the C2 cyano group, completing the A-ring modification.
C28 Amidation
- Hydrolysis of CDDO-Me :
The methyl ester at C28 is hydrolyzed to a carboxylic acid (CDDO) using lithium iodide in dimethylformamide (DMF). - Acid Chloride Formation :
CDDO is treated with oxalyl chloride to generate the corresponding acid chloride. - Amine Coupling :
Reaction with ethylamine hydrochloride in the presence of triethylamine yields this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Alternative Routes and Modifications
Ursolic Acid-Derived Synthesis
While oleanolic acid is the primary precursor, ursolic acid (a structural isomer) has also been explored. However, ursolic acid derivatives like CDDU-EA exhibit reduced bioactivity due to steric hindrance from the C19 methyl group.
Scalability Improvements
Recent patents describe optimized protocols that reduce reaction steps from 11 to 8, achieving a 45% overall yield (vs. 29% in traditional methods). Key innovations include one-pot C-ring oxidation and microwave-assisted cyanation.
Analytical Characterization
This compound synthesis is validated through rigorous analytical techniques:
Challenges and Optimization Strategies
Key Challenges
Applications and Pharmacological Relevance
This compound’s synthesis is driven by its therapeutic potential:
Análisis De Reacciones Químicas
Nrf2/ARE Pathway Activation
CDDO-EA upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing antioxidant response element (ARE)-driven gene expression:
-
In murine models, this compound increased Nrf2 nuclear translocation and heme oxygenase-1 (HO-1) expression by 2.5-fold in ischemic brain tissue, reducing oxidative damage .
-
Dosed at 2–4 mg/kg intraperitoneally, it attenuated cerebral infarct volume by 40% in middle cerebral artery occlusion (MCAO) mice .
Anti-Inflammatory Cytokine Suppression
This compound inhibits lipopolysaccharide (LPS)-induced pro-inflammatory mediators in macrophages:
Cytokine/Chemokine | Inhibition by this compound | Cell Type | Concentration | Source |
---|---|---|---|---|
TNF-α | 70–80% | RAW 264.7 | 500 nM | |
IL-1β | 65% | THP-1 | 500 nM | |
IL-6 | 60% | THP-1 | 500 nM | |
MCP-1 | 85% | RAW 264.7 | 500 nM |
Mechanistically, this compound blocks NF-κB signaling and reduces reactive oxygen species (ROS) generation .
Obesity and Insulin Resistance
-
In high-fat diet (HFD) mice, this compound reduced weight gain by 25% compared to untreated HFD controls, primarily via suppressed food intake .
-
Improved glucose tolerance by 30% and insulin sensitivity by 40% in obese mice .
Blood-Brain Barrier Penetration
This compound’s ethyl amide group enhances bioavailability in neural tissues:
-
Administered at 2 mg/kg, it increased HO-1 expression in the cortex by 2.3-fold, mitigating ischemic stroke damage .
Comparative Efficacy with Analogues
Parameter | This compound | CDDO-Me | CDDO-TFEA |
---|---|---|---|
Nrf2 activation | +++ | ++ | ++++ |
Bioavailability | +++ | + | ++ |
Anti-inflammatory | ++++ | ++ | +++ |
This compound outperforms CDDO-Me in suppressing cytokines but is less potent than CDDO-TFEA in Nrf2 activation .
Dosage and Pharmacokinetics
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Mechanism of Action:
CDDO-EA exhibits potent anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Research indicates that this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages and myocytes by blocking the expression of pro-inflammatory cytokines such as TNF-α and MCP-1 .
Case Study:
In a study involving L6-GLUT4myc rat myotubes, this compound was shown to protect skeletal muscle from LPS-induced inflammation, suggesting its potential as a therapeutic agent for conditions associated with obesity and insulin resistance .
Table 1: Effects of this compound on Inflammatory Markers
Study | Cell Type | Inflammatory Stimulus | Key Findings |
---|---|---|---|
Myocytes | LPS | Inhibition of TNF-α and MCP-1 expression | |
Macrophages | LPS | Suppression of NF-κB signaling |
Metabolic Disorders
Role in Diabetes:
this compound has been identified as a promising candidate for preventing obesity and type 2 diabetes (T2D). It facilitates the translocation of GLUT4, a glucose transporter, enhancing glucose metabolism and reducing hyperglycemia and hyperinsulinemia in high-fat diet models .
Case Study:
In a controlled experiment, mice treated with this compound exhibited significantly lower glucose levels compared to untreated counterparts after exposure to a high-fat diet. This suggests that this compound not only mitigates the effects of obesity but also protects against insulin resistance .
Table 2: Impact of this compound on Metabolic Parameters
Study | Animal Model | Treatment Duration | Outcomes |
---|---|---|---|
Mice | 10 weeks | Reduced glucose intolerance and hyperinsulinemia |
Neuroprotection
Mechanisms in Neurodegenerative Diseases:
this compound has been shown to activate Nrf2, a transcription factor that regulates antioxidant responses. This activation leads to increased expression of heme oxygenase-1 (HO-1) and promotes the polarization of microglia towards an anti-inflammatory M2 phenotype, thereby providing neuroprotection against ischemic injury .
Case Study:
In a middle cerebral artery occlusion (MCAO) model, administration of this compound significantly reduced neurological deficits and infarct volume while enhancing Nrf2 nuclear accumulation in the ischemic cortex. These findings highlight its therapeutic potential for stroke-related injuries .
Table 3: Neuroprotective Effects of this compound
Study | Model Used | Dosage | Effects Observed |
---|---|---|---|
MCAO in mice | 2 mg/kg | Reduced infarct volume and improved neurological function |
Cancer Treatment
Antitumor Activity:
this compound demonstrates significant antitumor properties by inducing apoptosis in various cancer cell lines and inhibiting tumor growth in vivo. It has been shown to suppress carcinogenesis even when administered post DNA damage from carcinogens .
Case Study:
In A/J mouse models, treatment with this compound resulted in a marked reduction in the number and size of lung tumors, indicating its potential as a chemopreventive agent against lung cancer .
Table 4: Antitumor Effects of this compound
Mecanismo De Acción
CDDO-EA ejerce sus efectos principalmente a través de la activación de la vía Nrf2. Nrf2 es un factor de transcripción que regula la expresión de genes antioxidantes y citoprotectores. This compound se une a la proteína derivada de células eritroides similar a Kelch con proteína asociada a la homología CNC 1 (Keap1), lo que conduce a la liberación y activación de Nrf2 .
Nrf2 activado se transloca al núcleo, donde se une a los elementos de respuesta antioxidante (ARE) en las regiones promotoras de los genes diana. Esto da como resultado la regulación al alza de los genes involucrados en la defensa antioxidante, la desintoxicación y las respuestas antiinflamatorias .
Comparación Con Compuestos Similares
CDDO-EA forma parte de una familia de triterpenoides sintéticos, incluido el ácido 2-ciano-3,12-dioxooleana-1,9-dien-28-oico (CDDO), el éster metílico de CDDO (CDDO-Me) y la imidazolide de CDDO (CDDO-Im). Estos compuestos comparten una estructura química similar, pero difieren en sus grupos funcionales y actividades biológicas .
CDDO: El compuesto principal con potentes propiedades antiinflamatorias y anticancerígenas.
CDDO-Im: Un derivado de imidazolide con fuertes efectos antiinflamatorios y antioxidantes.
This compound es único en su capacidad para modular múltiples vías de señalización y sus potentes efectos neuroprotectores, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas y otras afecciones crónicas .
Actividad Biológica
CDDO-EA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide) is a synthetic triterpenoid compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antioxidant, and anticancer contexts. This article reviews the current understanding of this compound's biological activity, supported by various research findings and case studies.
This compound exhibits its effects primarily through modulation of key signaling pathways. Notably, it has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammatory responses. This inhibition is significant in various cell types including macrophages and myocytes.
Key Mechanisms:
- Inhibition of NF-κB Signaling : this compound prevents LPS-induced TNF-α and MCP-1 gene expression by blocking NF-κB activation in L6-GLUT4myc rat myotubes .
- Antioxidant Activity : this compound has demonstrated protective effects against oxidative stress in neuronal cells exposed to hydrogen peroxide (H2O2), enhancing cell viability significantly .
- Regulation of Cytokine Production : In macrophages, this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its anti-inflammatory properties .
Inflammation and Insulin Resistance
Recent studies have highlighted this compound's potential in combating obesity-induced insulin resistance through its anti-inflammatory actions. By suppressing inflammatory mediators in skeletal muscle cells, this compound may mitigate the development of type 2 diabetes (T2D) related to obesity .
Liver Protection
This compound has also been investigated for its protective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, administration of this compound resulted in:
- Reduced progression of liver fibrosis.
- Decreased serum bilirubin levels.
- Improved overall survival rates from 30% to over 80% in treated groups compared to controls .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on this compound:
Q & A
Q. What molecular targets and signaling pathways are modulated by CDDO-EA in preclinical studies?
this compound primarily activates the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses. In RAW264.7 macrophages, it inhibits IFN-γ-induced iNOS activation (7-fold stronger than CDDO) and enhances HO-1 expression . Its neuroprotective effects in ALS models involve delaying disease progression by 43% in G93A SOD1 mice, linked to reduced oxidative stress and apoptosis . For mechanistic studies, researchers should use assays like Western blotting for Nrf2 activation, qPCR for HO-1, and flow cytometry for apoptosis markers.
Q. What are the standard protocols for administering this compound in in vivo models?
Typical protocols include:
- Dose : 10–50 mg/kg/day via oral gavage or intraperitoneal injection.
- Solubility : Prepare stock solutions in DMSO (~16.67 mg/mL) and dilute in 10% DMSO + 90% SBE-β-CD saline for in vivo use .
- Duration : Chronic administration (e.g., 18 weeks in CCl4-induced liver fibrosis models) to assess long-term efficacy . Researchers must monitor hepatic/renal toxicity and validate dosing via pharmacokinetic studies.
Q. How does this compound mitigate oxidative stress in neuronal and hepatic models?
this compound reduces reactive oxygen species (ROS) by upregulating Nrf2-dependent genes (e.g., HO-1, NQO1) and suppressing pro-inflammatory cytokines like TNF-α. In CCl4-treated mice, it decreased hepatic hydroxyproline (a fibrosis marker) by 60% and improved survival by attenuating oxidative damage . Methodologically, ROS levels can be quantified using DCFH-DA fluorescence assays, while fibrosis markers require histopathology (e.g., Masson’s trichrome staining) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role as an antioxidant and pro-apoptotic agent?
this compound exhibits context-dependent effects: it protects neurons via Nrf2 activation but induces apoptosis in cancer cells (e.g., A549 lung cancer) by disrupting mitochondrial membrane potential . To reconcile these, use tissue-specific models and compare transcriptomic profiles (RNA-seq) under varying oxidative stress conditions. Dose-response studies are critical, as high concentrations (>10 μM) may trigger apoptosis even in normal cells .
Q. What experimental designs are optimal for evaluating this compound’s cognitive protection against space radiation?
In female C57BL/6J mice exposed to 33-GCR (Galactic Cosmic Radiation), this compound prevented radiation-induced learning deficits and improved cognitive flexibility. Key design elements include:
- Behavioral assays : Pattern separation, object recognition, and reversal learning tasks .
- Biomarkers : Quantify DCX+ neurons (neurogenesis marker) and pro-inflammatory cytokines (e.g., IL-6) in hippocampal tissue .
- Radiation controls : Sham-irradiated vs. 33-GCR cohorts with/without this compound.
Q. How do methodological variations impact reproducibility in this compound studies?
Discrepancies arise from:
- Solubility issues : DMSO concentration >10% may cause cellular toxicity; validate vehicle controls in each experiment .
- Model specificity : ALS (SOD1-G93A mice) vs. liver fibrosis (CCl4 models) require distinct endpoints (e.g., survival vs. fibrotic nodules) .
- Statistical power : Small sample sizes (<10/group) risk false negatives; use power analysis to determine cohort sizes.
Methodological Recommendations
- For in vitro studies : Use A549 or RAW264.7 cell lines to assess apoptosis and anti-inflammatory effects, respectively. Include NAC (N-acetylcysteine) as a positive control for antioxidant activity .
- For in vivo studies : Monitor body weight, organ toxicity, and behavioral outcomes weekly. Employ blinded scoring for histopathological data to reduce bias .
- Data analysis : Apply ANOVA with post-hoc tests for multi-group comparisons. Use survival curves (Kaplan-Meier) with log-rank tests for longevity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.